Validated Scaffold for Developing Potent and Selective Kinase Inhibitors
The 4-(1-methyl-1H-pyrazol-4-yl)benzamide scaffold is a validated core for developing potent and selective kinase inhibitors. A direct analog, 4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide, which incorporates the target compound's core structure, was co-crystallized with wild-type MAP kinase-interacting kinase 2 (MNK2) [1]. This structural data confirms the scaffold's ability to productively engage a specific, therapeutically relevant ATP-binding pocket. While quantitative binding data (e.g., Kd, IC50) for the exact target compound is not available, the demonstration of a specific binding mode for a closely related analog (Evidence_Tag: Class-level inference) strongly suggests that 4-(1-Methyl-1H-pyrazol-4-yl)benzamide can serve as a critical building block for accessing this valuable biological target space.
| Evidence Dimension | Ability to engage a specific kinase ATP-binding site |
|---|---|
| Target Compound Data | Serves as a core building block for MNK2 inhibitors |
| Comparator Or Baseline | Analog 4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide (PDB: 6JLR) successfully binds to MNK2 |
| Quantified Difference | X-ray crystallography confirms specific binding pose for the analog |
| Conditions | X-ray crystallography of wild-type MNK2 kinase domain |
Why This Matters
Accessing this binding mode, validated by a 2.901 Å resolution X-ray structure, is a critical requirement for developing MNK1/2 inhibitors for oncology applications.
- [1] Baburajendran, N., Hill, J., et al. (2019). Crystal structure of wild type MNK2 in complex with 4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide. PDB ID: 6JLR. DOI: 10.2210/pdb6jlr/pdb View Source
